2-AMINO-1-PHENYL-BUTANOL

描述

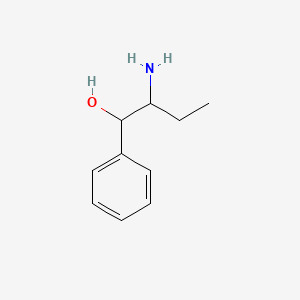

. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a benzyl ring, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

Alpha-(alpha-Aminopropyl)benzyl alcohol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, alpha-(alpha-aminopropyl)benzyl ketone, using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an alcohol solvent, such as ethanol or methanol, under mild conditions.

Industrial Production Methods

In industrial settings, the production of 2-AMINO-1-PHENYL-BUTANOL often involves catalytic hydrogenation of the corresponding ketone. This process utilizes a metal catalyst, such as palladium on carbon, and hydrogen gas under elevated pressure and temperature . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

化学反应分析

Types of Reactions

Alpha-(alpha-Aminopropyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

Oxidation: Formation of alpha-(alpha-aminopropyl)benzyl ketone or aldehyde.

Reduction: Formation of alpha-(alpha-aminopropyl)benzyl amine.

Substitution: Formation of alpha-(alpha-aminopropyl)benzyl halides.

科学研究应用

Chemical Properties and Structure

2-Amino-1-phenyl-butanol has the molecular formula CHN and features both an amino group and a hydroxyl group attached to a phenyl ring. This unique structure contributes to its diverse biological activities and makes it a valuable intermediate in organic synthesis.

Medicinal Chemistry

- Pharmaceutical Development : this compound is utilized as a precursor in the synthesis of various pharmaceuticals. Its sympathomimetic properties make it useful in developing decongestants and appetite suppressants. For instance, it acts on adrenergic receptors to increase blood pressure and heart rate, which can alleviate nasal congestion .

- Antimycobacterial Activity : Research has demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. A study synthesized various compounds derived from this structure, revealing promising results against resistant strains .

Biochemical Research

- Enzyme-Catalyzed Reactions : The compound serves as a substrate for biochemical assays, allowing researchers to study enzyme kinetics and mechanisms. Its ability to form hydrogen bonds with biological molecules is crucial for these interactions.

Analytical Chemistry

- Chiral Recognition : Enantiomers of this compound can be distinguished using enantioselective potentiometric sensors. These sensors have been developed to detect specific enantiomers based on their pH response, highlighting the compound's relevance in chiral analysis .

Case Study 1: Antimycobacterial Activity

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized ureas and thioureas derived from (R)-2-amino-1-butanol. These compounds were tested for their antimycobacterial activity against Mycobacterium tuberculosis, showing effective inhibition against resistant strains.

Case Study 2: Sympathomimetic Applications

A clinical trial evaluated the efficacy of phenylpropanolamine in treating nasal congestion. Results indicated significant improvements in nasal airflow compared to placebo, underscoring its effectiveness as a decongestant .

Biological Activities of Derivatives

| Biological Activity | Description |

|---|---|

| Sympathomimetic Effects | Increases blood pressure and heart rate; used in treating nasal congestion. |

| Antimycobacterial Activity | Effective against Mycobacterium tuberculosis; potential against resistant strains. |

| Chiral Recognition | Enantioselective sensors developed for distinguishing between enantiomers. |

作用机制

The mechanism of action of 2-AMINO-1-PHENYL-BUTANOL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the hydroxyl group can participate in various biochemical reactions, such as oxidation and reduction, affecting cellular processes .

相似化合物的比较

Alpha-(alpha-Aminopropyl)benzyl alcohol can be compared with other similar compounds, such as:

2-amino-1-phenyl-1-butanol: Similar structure but different stereochemistry.

Beta-amino-alpha-phenylbutyl alcohol: Similar functional groups but different carbon chain length.

1-phenyl-1-hydroxy-2-amino-n-butane: Similar functional groups but different carbon chain arrangement.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 2-AMINO-1-PHENYL-BUTANOL in various fields of research and industry .

生物活性

2-Amino-1-phenyl-butanol, also known as phenylpropanolamine, is a compound with significant biological activity, particularly in the pharmaceutical field. This article explores its synthesis, pharmacological properties, and various biological effects based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an amino group and a phenyl group attached to a butanol backbone. This structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Reduction of Phenylpropanone : The compound can be synthesized by the reduction of phenylpropanone using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Amination of Butanol Derivatives : Another method involves the amination of 1-butanol derivatives with phenylamine under specific conditions to yield the target compound .

Pharmacological Activity

This compound exhibits various pharmacological activities:

1. Sympathomimetic Effects

- It acts as a sympathomimetic agent, influencing adrenergic receptors, which can lead to increased blood pressure and heart rate. This property makes it useful in treating nasal congestion and as an appetite suppressant .

2. Antimycobacterial Activity

- Research indicates that derivatives of this compound demonstrate significant antimycobacterial activity. A study evaluated compounds derived from (R)- and (S)-2-amino-1-butanol, revealing their potential effectiveness against Mycobacterium tuberculosis .

3. Chiral Recognition

- The enantiomers of this compound exhibit different biological activities. For instance, an enantioselective potentiometric sensor has been developed to distinguish between these enantiomers based on their pH response and recognition capabilities .

Case Study 1: Antimycobacterial Activity

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized various ureas and thioureas derived from (R)-2-amino-1-butanol. These compounds were tested for their antimycobacterial activity, showing promising results against resistant strains of Mycobacterium .

Case Study 2: Sympathomimetic Applications

A clinical trial assessed the efficacy of phenylpropanolamine in treating nasal congestion. The results indicated significant improvement in nasal airflow and patient-reported outcomes compared to placebo, highlighting its effectiveness as a decongestant .

Table 1: Biological Activities of this compound Derivatives

属性

IUPAC Name |

2-amino-1-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZNVPFVNBRISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871918 | |

| Record name | 2-Amino-1-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-76-7 | |

| Record name | alpha-(alpha-Aminopropyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol,2-amino-1-phenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。